2-Ethoxy-5-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-hydrazinylpyridine typically involves the reaction of 2-ethoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
2-Ethoxypyridine+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-5-hydrazinylpyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral activities. It may serve as a lead compound for developing new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can result in antimicrobial or antiviral effects by disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the ethoxy group.
5-Hydrazinylpyridine: Similar but without the ethoxy substitution at the 2-position.
Uniqueness
2-Ethoxy-5-hydrazinylpyridine is unique due to the presence of both ethoxy and hydrazinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(6-ethoxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3 |
InChI Key |
TXBISAXOHOTHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.